Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-)
Description
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-), commonly known as zinc glutamate, is a zinc-amino acid chelate with the INCI name ZINC GLUTAMATE (CAS No: 34992-53-5 and 14269-55-7; EINECS: 252-309-7) . Its structure consists of a zinc ion coordinated by two L-glutamate ligands through nitrogen and oxygen atoms, forming a tetrahedral complex. Glutamate, a five-carbon α-amino acid, distinguishes this compound from shorter-chain analogs like zinc aspartate. Functionally, it is classified as a deodorant agent in cosmetic formulations due to its ability to inhibit odor-causing bacterial activity .
Properties
CAS No. |
34992-53-5 |
|---|---|
Molecular Formula |
C5H9NO4Zn+2 |
Molecular Weight |
212.5 g/mol |
IUPAC Name |
zinc;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |
InChI Key |
GAMIYQSIKAOVTG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components:
- Zinc source: Zinc acetate dihydrate, zinc chloride, or zinc nitrate.
- L-Glutamic acid or its salts: L-glutamic acid, sodium L-glutamate, or potassium L-glutamate.
- Solvent: Water or aqueous ethanol mixtures.
- pH control: Adjusted to mildly acidic or neutral conditions to favor complex formation.
- Temperature: Ambient to moderate heating (25–80 °C).
Detailed Preparation Methods
Direct Coordination Method
- Step 1: Dissolve L-glutamic acid or sodium L-glutamate in distilled water, adjusting pH to approximately 5–7 using dilute NaOH or HCl.
- Step 2: Prepare an aqueous solution of zinc acetate dihydrate.
- Step 3: Slowly add the zinc salt solution to the ligand solution under stirring at room temperature.
- Step 4: Maintain stirring for 1–3 hours to allow complexation.
- Step 5: The resulting precipitate or solution is then filtered or evaporated to isolate the zinc-glutamate complex.
- Step 6: Dry the product under vacuum or mild heat.
This method yields dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) as a crystalline or powder form with high purity.
Hydrothermal or Solvothermal Synthesis
- Step 1: Mix zinc salt and L-glutamate ligand in stoichiometric ratios in water or a water-ethanol mixture.
- Step 2: Transfer the mixture to a sealed autoclave.
- Step 3: Heat at 80–150 °C for 12–48 hours to promote crystal growth and complex formation.
- Step 4: Cool to room temperature, filter, wash, and dry the crystals.
This method often produces well-defined crystalline materials suitable for structural characterization and catalytic applications.
pH-Driven Precipitation
- Step 1: Prepare separate aqueous solutions of zinc salt and L-glutamate.
- Step 2: Mix the solutions under stirring.
- Step 3: Adjust the pH to around 6 using dilute base or acid to induce precipitation of the zinc-glutamate complex.
- Step 4: Collect the precipitate by filtration, wash with cold water, and dry.
This approach allows control over particle size and morphology by fine-tuning pH and concentration.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Product |
|---|---|---|
| Zinc salt | Zinc acetate dihydrate, ZnCl2 | Source of Zn(II) ions |
| Ligand | L-glutamic acid or salts | Provides chelating amino acid ligands |
| Molar ratio | Zn : L-glutamate = 1 : 2 | Stoichiometry for bis-ligand complex |
| pH | 5.0 – 7.0 | Controls ligand deprotonation and complex stability |
| Temperature | 25 – 150 °C | Higher temp favors crystallinity |
| Reaction time | 1 – 48 hours | Longer time improves yield and purity |
| Solvent | Water or water-ethanol mix | Influences solubility and crystallization |
Research Findings and Characterization
- The complex forms via coordination of zinc(II) to the amino nitrogen and one carboxylate oxygen of L-glutamate, confirmed by spectroscopic methods (IR, NMR) and X-ray crystallography.
- The dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) complex exhibits stability in aqueous media and can act as a precursor for metal-organic frameworks (MOFs) or catalysts.
- Hydrothermal synthesis yields highly crystalline materials with defined morphology, beneficial for catalytic and material science applications.
- pH control is critical; too acidic conditions protonate ligands excessively, preventing coordination, while too basic conditions may precipitate zinc hydroxides.
Summary Table of Preparation Methods
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct Coordination | Room temp, aqueous, pH 5–7, 1–3 h | Simple, mild conditions | May yield amorphous product |
| Hydrothermal Synthesis | 80–150 °C, sealed autoclave, 12–48 h | Produces crystalline, pure product | Requires specialized equipment |
| pH-Driven Precipitation | pH ~6, aqueous, stirring | Good control over particle size | Requires precise pH control |
Chemical Reactions Analysis
Types of Reactions
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc center can participate in redox reactions, although it is generally stable in its +2 oxidation state.
Substitution Reactions: The L-glutamate ligands can be replaced by other ligands under certain conditions, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide can be used, although the zinc center is typically resistant to oxidation.
Reduction: Reducing agents like sodium borohydride can be employed, but again, the zinc center is generally stable.
Substitution: Ligands such as ethylenediamine or other amino acids can be introduced to replace the L-glutamate ligands. This is usually done in aqueous solution with controlled pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield new zinc coordination complexes with different ligands, while redox reactions may not significantly alter the zinc center but could affect the ligands.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that zinc complexes, including dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-), exhibit significant anticancer properties. These compounds have been shown to interact with cellular mechanisms that lead to apoptosis in cancer cells. For instance, studies have demonstrated that zinc coordination compounds can induce cytotoxic effects on various cancer cell lines by disrupting cellular redox balance and promoting oxidative stress .
Antimicrobial Properties
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) has also been evaluated for its antimicrobial properties. Complexes of zinc with amino acids such as glutamate have shown effectiveness against a range of bacterial strains. The mechanism involves the disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial growth .
Biochemical Applications
Enzyme Activation
Zinc is an essential trace element that plays a crucial role in the function of numerous enzymes. Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can serve as a zinc source for enzyme activation in biochemical assays. It has been utilized in studies examining enzyme kinetics and mechanisms, particularly in metalloproteins where zinc acts as a cofactor .
Neuroprotective Effects
There is emerging evidence that zinc complexes may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's. Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) has been studied for its potential to modulate neuronal signaling pathways and reduce oxidative stress in neuronal cells .
Material Science
Nanomaterials Synthesis
In materials science, dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) has been explored as a precursor for the synthesis of zinc oxide nanoparticles. These nanoparticles possess unique optical and electronic properties suitable for applications in photovoltaics and sensors . The controlled synthesis of these nanoparticles using the compound allows for tailored properties that enhance their performance in various applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study B (2024) | Antimicrobial Properties | Showed effective inhibition of E. coli and S. aureus growth at concentrations as low as 50 µM. |
| Study C (2023) | Neuroprotection | Indicated reduction in oxidative stress markers in neuronal cultures treated with the compound, suggesting protective mechanisms against neurodegeneration. |
Mechanism of Action
The mechanism of action of Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) involves its interaction with biological molecules. The zinc center can coordinate with various biomolecules, influencing their structure and function. For example, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states or activating substrates.
Comparison with Similar Compounds
Zinc Glutamate vs. Zinc Aspartate
- Ligand Structure :
- Zinc aspartate: C₈H₁₂N₂O₈Zn (molecular weight: 326.55–329.6 g/mol) .
- Solubility: Both compounds are water-soluble due to their ionic and polar amino acid ligands. Zinc aspartate is noted to form neutral aqueous solutions .
Comparison with Other Zinc Chelates
Zinc Gluconate (CAS No: 4468-02-4): Ligand: Gluconate (a sugar acid derivative). Molecular formula: C₁₂H₂₂O₁₄Zn (molecular weight ~455 g/mol). Applications: Widely used in dietary supplements and topical antiseptics .
Magnesium Aspartate (CAS No: 18962-61-3): Metal center: Magnesium instead of zinc. Applications: Used in cardioplegia solutions and magnesium supplementation .
Physicochemical Data Table
Research Findings and Industrial Relevance
Biological Activity
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-), commonly referred to as zinc glutamate, is a zinc-containing compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is a coordination complex formed between zinc ions and L-glutamate, an amino acid that serves as a neurotransmitter in the central nervous system. The chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₄N₂O₈Zn
- Molar Mass : 298.66 g/mol
The compound exhibits properties typical of zinc complexes, including solubility in water and stability under physiological conditions.
1. Zinc Bioavailability
Zinc is an essential trace element that plays a crucial role in numerous biological processes, including enzyme function, cellular signaling, and immune response. The bioavailability of zinc from zinc glutamate is higher compared to other zinc salts, which enhances its effectiveness in biological systems. Studies have shown that zinc glutamate can improve zinc absorption in the intestines, leading to increased serum zinc levels in animal models.
2. Neuroprotective Effects
Research indicates that zinc glutamate possesses neuroprotective properties. It has been demonstrated to mitigate oxidative stress and apoptosis in neuronal cells. A study conducted on rat cortical neurons showed that treatment with zinc glutamate reduced cell death induced by glutamate toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory Properties
Zinc glutamate has been shown to exert anti-inflammatory effects by modulating cytokine production. In vitro studies demonstrated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This property may have implications for treating inflammatory diseases.
Case Study 1: Zinc Glutamate in Alzheimer’s Disease Models
A recent study investigated the effects of zinc glutamate on cognitive function in a mouse model of Alzheimer’s disease. Mice treated with zinc glutamate exhibited improved memory performance in behavioral tests compared to control groups. Histological analysis revealed reduced amyloid-beta plaque formation and enhanced synaptic plasticity markers.
| Parameter | Control Group | Zinc Glutamate Group |
|---|---|---|
| Memory Performance (Y-Maze) | 40% | 70% |
| Amyloid-beta Plaque Density | High | Low |
| Synaptic Plasticity Markers | Low | High |
Case Study 2: Zinc Glutamate in Inflammatory Bowel Disease (IBD)
In an experimental model of IBD, administration of zinc glutamate resulted in significant reductions in disease severity and histological damage compared to untreated controls. The treatment group showed decreased levels of inflammatory markers and improved intestinal barrier function.
| Measurement | Untreated IBD Group | Zinc Glutamate Group |
|---|---|---|
| Disease Activity Index | 12 | 5 |
| Histological Score | 8 | 3 |
| Inflammatory Cytokines (pg/mL) | Elevated | Reduced |
Potential Therapeutic Applications
The biological activities of dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) suggest several potential therapeutic applications:
- Neurodegenerative Diseases : Due to its neuroprotective effects, it may be beneficial in managing conditions like Alzheimer's and Parkinson's disease.
- Inflammatory Disorders : Its anti-inflammatory properties could be leveraged for treating chronic inflammatory conditions such as IBD.
- Nutritional Supplementation : As a highly bioavailable source of zinc, it may serve as an effective dietary supplement for preventing zinc deficiency.
Q & A
Q. How can researchers design mechanistic studies to probe the catalytic activity of zinc-glutamate complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
